Product packaging for alpha-Bromochalcone(Cat. No.:CAS No. 6935-75-7)

alpha-Bromochalcone

Cat. No.: B12092032
CAS No.: 6935-75-7
M. Wt: 287.15 g/mol
InChI Key: KRLKFHWRCHJJGA-KAMYIIQDSA-N
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Description

alpha-Bromochalcone, a brominated derivative of chalcone with the molecular formula C15H11BrO and a molecular weight of 287.16 g/mol , is a chemical compound of interest in scientific research. Its structure is defined by the SMILES notation BrC(=Cc1ccccc1)C(=O)c1ccccc1 and it has been assigned the CAS Registry Number 6935-75-7 . This compound has been included in screening programs, such as the NCI Cancer Screen, to evaluate its biological activity and potential therapeutic value . As a chalcone derivative, it belongs to a class of compounds often investigated for their role as synthetic intermediates and for their various pharmacological properties in preliminary studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in-vitro assays and other controlled experimental studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrO B12092032 alpha-Bromochalcone CAS No. 6935-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6935-75-7

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

(Z)-2-bromo-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C15H11BrO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11H/b14-11-

InChI Key

KRLKFHWRCHJJGA-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for Alpha Bromochalcones

Classical and Contemporary Synthetic Routes

The synthesis of alpha-bromochalcones relies on a combination of fundamental organic reactions, often involving the initial formation of the chalcone (B49325) scaffold followed by targeted bromination, or the use of pre-brominated precursors.

Claisen-Schmidt Condensation and Variants

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, involving the base-catalyzed aldol (B89426) condensation between an aldehyde and a ketone possessing α-hydrogens ijarsct.co.inekb.egnih.govjapsonline.comresearchgate.netresearchgate.net. This reaction typically proceeds by the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated carbonyl system characteristic of chalcones.

To synthesize alpha-bromochalcones directly using this method, one of the starting materials must incorporate a bromine atom. Most commonly, this involves using a brominated acetophenone (B1666503) derivative, such as 4-bromoacetophenone, which condenses with an aromatic aldehyde like benzaldehyde (B42025) rsc.orgresearchgate.net. The reaction is typically catalyzed by strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents like ethanol, often at room temperature or with mild heating ijarsct.co.innih.govjapsonline.comresearchgate.netrsc.orgresearchgate.net. Variants include solvent-free grinding methods, which align with green chemistry principles by minimizing waste rsc.orgresearchgate.netpropulsiontechjournal.com. High yields, often exceeding 90%, are achievable with optimized conditions for the synthesis of brominated chalcones via this route rsc.orgpropulsiontechjournal.comuns.ac.iduns.ac.id.

Table 1: Representative Claisen-Schmidt Condensation for Brominated Chalcone Synthesis

Reactants (Acetophenone Derivative + Aldehyde)Catalyst/BaseSolventConditionsYield (%)Reference
4-Bromoacetophenone + BenzaldehydeNaOH (aq. or solid)Ethanol / Solvent-freeRoom Temp. / Grinding~94.61% rsc.orguns.ac.iduns.ac.id
4-Bromoacetophenone + BenzaldehydeNaOHEthanolRoom Temp.~94%
4-Bromoacetophenone + BenzaldehydeNaOHEthanolConventional Stirring~94.61% uns.ac.id

Bromination and Dehydrobromination Protocols for alpha-Bromochalcones

An alternative and widely employed strategy for obtaining alpha-bromochalcones involves the direct bromination of pre-formed chalcones. This method typically introduces a bromine atom at the alpha-carbon of the carbonyl group. The reaction mechanism involves the acid-catalyzed formation of an enol intermediate from the chalcone, which then undergoes electrophilic attack by a brominating agent, such as elemental bromine (Br₂), often in solvents like acetic acid or chloroform (B151607) mdpi.comlibretexts.org.

Following the alpha-bromination, a dehydrobromination step may be necessary or can be a subsequent transformation. The alpha-brominated ketone can be treated with a base, such as triethylamine (B128534) or pyridine (B92270), to eliminate hydrogen bromide (HBr) and form an α,β-unsaturated carbonyl system libretexts.orgresearchgate.net. In some protocols, the initial bromination of the chalcone can lead to α,β-dibromo ketones, which upon selective dehydrobromination, can yield alpha-bromochalcones or related compounds researchgate.net. For example, α,β-dibromo ketones can be converted to α-bromopropenones through dehydrobromination researchgate.net.

Table 2: Bromination of Chalcones to alpha-Bromochalcones

Starting ChalconeBrominating AgentSolventConditionsProduct (alpha-Bromochalcone)Yield (%)Reference
ChalconeBr₂Acetic AcidAcid-catalyzedThis compoundVaries libretexts.org
ChalconeBr₂ChloroformVariesThis compoundVaries mdpi.com
ChalconeTetrabutylammonium tribromide (TBABr₃)VariesVariesalpha-BromoketoneVaries mdpi.com

Synthesis of alpha,beta-Dibromo Ketones as Precursors

Alpha,beta-dibromo ketones, often referred to as chalcone dibromides when derived from chalcones, serve as important synthetic intermediates. These compounds are typically prepared by the direct addition of bromine across the double bond of chalcones researchgate.netresearchgate.netresearchgate.netresearchgate.net.

These dibrominated species are versatile synthons that can be transformed into a wide array of heterocyclic compounds, including pyrazolines, pyrazoles, and isoxazoles researchgate.netresearchgate.netresearchgate.net. Through controlled dehydrobromination reactions, often using bases like triethylamine, these α,β-dibromo ketones can also yield α-bromochalcones or related α,β-unsaturated carbonyl compounds researchgate.net. This pathway offers a route to functionalized α-bromochalcones by leveraging the reactivity of the dibrominated intermediate.

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry has focused on enhancing the efficiency, speed, and sustainability of chemical reactions, including the synthesis of alpha-bromochalcones.

Microwave-Assisted Synthesis of alpha-Bromochalcones

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods ijarsct.co.innih.govpropulsiontechjournal.comuns.ac.iduns.ac.idnih.govresearchgate.netrjpn.org. For the synthesis of brominated chalcones, such as 4'-bromochalcone (B182549), microwave-assisted protocols have demonstrated remarkable efficiency. For example, reactions that might take several hours under conventional stirring can be completed in mere minutes using microwave irradiation, while maintaining or even improving product yields uns.ac.iduns.ac.idresearchgate.net. This technique is particularly beneficial for reactions with high activation energies or those that are slow under thermal conditions.

Table 3: Microwave-Assisted Synthesis of Brominated Chalcones

ReactantsCatalyst/BaseSolventMicrowave ConditionsYield (%)Reaction TimeReference
4-Bromoacetophenone + BenzaldehydeNaOHEthanol140 watts~89.39%~45 s (total) uns.ac.id
4-Bromoacetophenone + BenzaldehydeNaOHEthanolVaries~89.39%Shorter than conventional uns.ac.idresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into synthetic strategies to minimize environmental impact and promote sustainability. Several approaches have been developed for the greener synthesis of alpha-bromochalcones and related compounds.

Solvent-Free Reactions: Techniques such as grinding or solid-state reactions eliminate or significantly reduce the need for organic solvents, thereby minimizing waste production and improving atom economy rsc.orgresearchgate.netpropulsiontechjournal.com.

Catalysis: The use of heterogeneous, reusable catalysts, such as ZnO nanoparticles dispersed on reduced graphene oxide (Zn/RGO), or solid acid catalysts, offers a more sustainable alternative to homogeneous catalysts researchgate.netnih.gov.

Energy Efficiency: Microwave-assisted synthesis, as discussed above, is inherently greener due to its reduced energy consumption and rapid reaction times propulsiontechjournal.comuns.ac.idnih.govrjpn.org.

These green chemistry approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective production of alpha-bromochalcones.

Compound List:

this compound

Chalcone

4-bromoacetophenone

Benzaldehyde

4-bromochalcone (B160694)

alpha,beta-dibromo ketones

alpha,beta-dibromo chalcone

alpha-bromo ketones

alpha,beta-unsaturated ketones

alpha,beta-unsaturated aldehydes

2-bromo-1-(5-nitrothiophen-2-yl)ethanone

2-bromo-1-(4-nitrophenyl)ethanone

2-nitropropane (B154153) anion

nitrothiophene

4-nitrobenzene

3-arylindan-1-ones

4'-methoxy-3,3-bis-(4-methoxyphenyl)acrylophenone

3,5-dibromo-4-hydroxy acetophenone

2'-hydroxybromochalcones

2'-hydroxy-2″-bromochalcone

2'-hydroxy-3″-bromochalcone

2'-hydroxy-4″-bromochalcone

2'-hydroxy-5′-bromochalcone

Solvent-Free Reaction Conditions

Solvent-free synthesis offers numerous advantages, including reduced waste generation, lower energy consumption, and often shorter reaction times. These methods align with the principles of green chemistry by minimizing or eliminating the use of volatile organic solvents nih.govresearchgate.netgkyj-aes-20963246.com.

A common approach for solvent-free chalcone synthesis, which can be adapted for α-bromochalcones, involves the Claisen-Schmidt condensation. This is typically achieved by grinding solid reactants, such as an acetophenone derivative and an aldehyde, often in the presence of a solid base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH) researchgate.netgkyj-aes-20963246.comrsc.org. This mechanical activation generates localized heat and friction, facilitating the reaction. For instance, the grinding of acetophenone with benzaldehyde derivatives and NaOH using a mortar and pestle for a short period has been reported to yield chalcones efficiently rsc.org. Such methods can achieve high yields, sometimes exceeding 90%, under mild conditions nih.govgkyj-aes-20963246.com.

Mechanochemical Synthesis (e.g., Ball Milling)

Mechanochemistry, particularly ball milling, has emerged as a powerful tool for solvent-free organic synthesis nih.govbohrium.commdpi.com. In this technique, chemical transformations are induced by mechanical force, such as the impact and shear generated by grinding media in a ball mill. This approach can significantly enhance reaction rates and yields compared to conventional solution-phase methods, often under ambient temperature bohrium.commdpi.com.

Research has demonstrated the efficacy of ball milling for various reactions, including the synthesis of chalcone derivatives nih.govmdpi.com. For example, a one-step mechanochemical synthesis via Claisen-Schmidt condensation using a ball mill has been reported to yield chalcones with high efficiency, achieving yields as high as 96% in significantly reduced reaction times compared to solution-based methods mdpi.com. The mechanochemical approach can also lead to a lower E-factor, indicating a more sustainable process mdpi.com. This technique is adaptable for a wide range of substrates, including those with electron-donating or electron-withdrawing functional groups nih.gov.

Liquid-Assisted Grinding Techniques

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small, sub-stoichiometric amount of liquid is added to the solid reactants during grinding nih.govresearchgate.netbeilstein-journals.org. The liquid acts as a lubricant, facilitating the grinding process and enhancing mass transfer between solid particles, thereby accelerating the reaction and often improving yields.

The use of LAG can be particularly beneficial for reactions that are sluggish in purely solvent-free conditions or when dealing with solid reactants that are difficult to grind effectively. Different solvents can be screened to optimize the reaction outcome, including yield and selectivity nih.govresearchgate.net. For instance, LAG has been employed in mechanochemical reactions to improve conversion rates and tune diastereoselectivity beilstein-journals.org. The choice of solvent and its interaction with the reactants and grinding media are crucial for the success of LAG beilstein-journals.org.

Regioselectivity and Stereoselectivity in α-Bromochalcone Synthesis

Controlling the regioselectivity and stereoselectivity of reactions involving α-bromochalcones is critical for obtaining specific desired products. While the primary synthesis of the chalcone backbone often favors the trans (E) isomer due to thermodynamic stability nih.gov, subsequent reactions or the introduction of the bromine atom can introduce selectivity challenges.

The bromination of chalcones typically occurs at the α-position, leading to α-bromochalcones. However, depending on the reaction conditions and reagents used, dibromination at the α,β-positions can also occur, forming α,β-dibromochalcones, which are themselves valuable synthetic intermediates researchgate.net. The selective dehydrobromination of these dibromides can then lead to α-bromochalcones or other unsaturated products researchgate.net.

In subsequent transformations of α-bromochalcones or related intermediates, regioselectivity can be influenced by factors such as pH and the nature of the nucleophile or catalyst researchgate.net. For example, in reactions with hydroxylamine (B1172632) hydrochloride, regioselectivity in the formation of isoxazoles from α,β-dibromides was found to be dependent on pH, with better yields observed at higher pH, though some dioxime formation also occurred researchgate.net.

Biocatalytic approaches have also shown promise for selective transformations. For instance, the regioselective hydrogenation of the α,β-double bond in bromochalcones to yield dihydrochalcones has been achieved using specific yeast strains, offering an alternative to metal-catalyzed hydrogenation which might also reduce the carbonyl group mdpi.com.

Data Tables

The following tables summarize key findings from the literature regarding the synthesis and transformation of α-bromochalcones and related chalcone derivatives, highlighting the efficiency of different methodologies.

Table 1: Comparison of Synthesis Methods for Chalcone Derivatives

MethodKey FeaturesTypical YieldsReaction TimeGreen AspectsReference(s)
Solvent-Free Grinding Mechanical activation (mortar & pestle), solid base catalyst (e.g., NaOH)High (75-99%)Short (minutes)Eliminates organic solvents, reduced waste nih.govgkyj-aes-20963246.comrsc.org
Ball Milling (Mechanochemical) Mechanical activation (ball mill), solvent-free or with LAGHigh (72-96%)Short (minutes to hours)Solvent-free, high efficiency, reduced E-factor, potential for process intensification nih.govbohrium.commdpi.commdpi.com
Liquid-Assisted Grinding (LAG) Addition of small liquid amounts to grinding processImproved yieldsEnhanced ratesFacilitates mechanochemical reactions, improved mass transfer nih.govresearchgate.netbeilstein-journals.org
Conventional (Solution-Based) Uses organic solvents (e.g., ethanol), base catalyst (e.g., NaOH, KOH)VariableLonger (hours to days)Higher solvent usage, potential for waste researchgate.netmdpi.com
Biocatalytic Hydrogenation (of Bromochalcones) Uses yeast strains for selective reduction of C=C bondModerate to HighVariableMild conditions, avoids metal catalysts, regioselective mdpi.com

Table 2: Examples of Selectivity in Chalcone Transformations

Transformation/Reaction TypeSubstrate ClassSelectivity AspectConditions/CatalystOutcome/ObservationReference(s)
Claisen-Schmidt Condensation ChalconesStereoselectivitySolvent-free conditionsSelective formation of the trans isomer in the chalconoid system. nih.gov
Reaction of α,β-Dibromides with Hydroxylamine α,β-DibromochalconesRegioselectivitypH-dependent (low vs. high pH)Poorer regioselectivity at low pH, slightly enhanced at high pH; formation of dioxime observed at high pH. researchgate.net
Hydrogenation of Bromochalcones BromochalconesRegioselectivityBiotransformation using specific yeast strainsRegioselective hydrogenation of the α,β-double bond to form dihydrochalcones, avoiding carbonyl reduction. mdpi.com
Mechanochemical Synthesis (Ball Milling) Chalcone derivativesYield & Reaction TimeBall milling vs. solution-based synthesisImproved yields (e.g., 86% vs. 47%) and reduced reaction times (e.g., two-fold less) observed for mechanochemical synthesis. mdpi.com
Liquid-Assisted Grinding (LAG) Stilbenes (via Wittig)Conversion & DiastereoselectivityHigh dielectric constant solvent in LAG, ion pairingIncreased conversion and tunable diastereoselectivity. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of Alpha Bromochalcones

Electrophilic and Nucleophilic Reactions of the alpha-Bromochalcone Moiety

The electronic properties of alpha-bromochalcones are dominated by the electron-withdrawing carbonyl group, which polarizes the carbon-carbon double bond, and the electronegative bromine atom at the α-position. This arrangement facilitates a variety of reactions with both electrophiles and nucleophiles.

Conjugate Addition Reactions (Michael Additions)

The α,β-unsaturated carbonyl system in alpha-bromochalcones serves as an excellent Michael acceptor. organic-chemistry.orgmasterorganicchemistry.com Nucleophiles preferentially attack the electrophilic β-carbon of the double bond in a conjugate or 1,4-addition fashion. masterorganicchemistry.comyoutube.com This reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

A variety of nucleophiles, including resonance-stabilized carbanions from active methylene (B1212753) compounds like malonates and nitroalkanes, are effective donors in this transformation. organic-chemistry.org For instance, the Michael addition of nitromethane (B149229) to chalcone (B49325) derivatives has been studied as a route to synthesize new nitro-adducts. chemrevlett.com While the presence of the α-bromo substituent can influence the reaction's stereochemical outcome and rate, the fundamental mechanism involves the addition of the nucleophile to the β-position. masterorganicchemistry.comyoutube.com

Table 1: Examples of Michael Acceptors and Donors This table provides general examples of compound classes involved in Michael Addition reactions.

RoleCompound Class Examples
Michael Acceptors (Electrophiles)α,β-Unsaturated Carbonyls (e.g., Chalcones), Nitriles, Nitro Compounds
Michael Donors (Nucleophiles)Enolates, Malonates, Nitroalkanes, Thiols, Amines

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the α-position of the chalcone is a good leaving group, making it susceptible to nucleophilic substitution. fiveable.me In this reaction, a nucleophile attacks the α-carbon, displacing the bromide ion to form a new bond. This process is a fundamental type of reaction for alkyl halides. fiveable.me The reaction can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. fiveable.me For example, in the synthesis of certain heterocyclic compounds, the displacement of the α-bromo substituent is a key step. The reaction of α,β-dibromo chalcones with thiosemicarbazide (B42300) to form pyrazole (B372694) derivatives involves the substitution of the bromine atoms. researchgate.net

Oxidative and Reductive Transformations

Alpha-bromochalcones can undergo various oxidative and reductive transformations. One of the most significant oxidative reactions is the oxidative cyclization to form flavones, an important class of flavonoids. researchgate.netnih.gov This transformation can be achieved using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Reductive transformations can target different parts of the molecule. The carbon-carbon double bond can be reduced, or the carbonyl group can be converted to a hydroxyl group. Furthermore, reductive debromination can occur, removing the bromine atom to yield the corresponding chalcone. sci-hub.st For instance, a palladium-catalyzed intramolecular reductive cyclization of bromochalcones has been developed to synthesize racemic 3-arylindan-1-ones, a method that avoids harsh acidic conditions. researchgate.net

Cyclization and Rearrangement Reactions

The inherent reactivity of the this compound structure makes it an ideal substrate for various cyclization and rearrangement reactions, particularly for the synthesis of heterocyclic systems.

Heterocyclic Ring Formation Facilitated by alpha-Bromochalcones

Alpha-bromochalcones and their related dibromo precursors are key intermediates in the synthesis of a wide array of five- and six-membered heterocyclic compounds. humanjournals.comresearchgate.net The reaction of these precursors with dinucleophiles is a common and efficient strategy for building complex ring systems.

Pyrazoles and Pyrazolines : The condensation of α,β-dibromo chalcones with hydrazine (B178648) and its derivatives is a well-established method for synthesizing pyrazoles and pyrazolines. researchgate.netthepharmajournal.comnih.gov For example, reacting α,β-dibromo 4,4'-difluoro chalcone with various hydrazines yields corresponding pyrazole derivatives. researchgate.net The reaction often proceeds via initial substitution of the bromine atoms followed by cyclization and elimination.

Isoxazoles : The reaction of chalcone dibromides with hydroxylamine (B1172632) hydrochloride is used to produce isoxazoles. odinity.com The reaction conditions, such as the base used (e.g., KOH or pyridine), can influence the yield and the isomeric ratio of the products. researchgate.net

Other Heterocycles : The versatility of the chalcone scaffold extends to the synthesis of other heterocycles, including pyrimidines, aziridines, and diazepines, often starting from the corresponding α,β-chalcone dibromide. researchgate.net

Table 2: Heterocycle Synthesis from Chalcone Derivatives This table summarizes common heterocycles synthesized from chalcone precursors and the typical reagents used.

Starting MaterialReagentResulting HeterocycleReference
α,β-Dibromo ChalconeHydrazine DerivativesPyrazole / Pyrazoline researchgate.netthepharmajournal.com
Chalcone DibromideHydroxylamine HydrochlorideIsoxazole researchgate.netodinity.com
ChalconeGuanidine NitratePyrimidine humanjournals.com

Intramolecular Cyclizations

Alpha-bromochalcones are suitable substrates for intramolecular cyclization reactions, leading to the formation of fused ring systems. A notable example is the palladium-catalyzed intramolecular cyclization, such as the Mizoroki-Heck reaction, which can be used to form new carbon-carbon bonds within the molecule. researchgate.net This strategy has been employed to synthesize 3-arylindan-1-ones from bromochalcones under reductive conditions, offering a versatile route to these structures. researchgate.net Additionally, visible-light-mediated intramolecular radical cyclizations of related α-brominated compounds have been developed to afford complex polycyclic derivatives, demonstrating a modern approach to constructing intricate molecular frameworks. rsc.org

Unexpected Reaction Pathways and Byproduct Formation

While alpha-bromochalcones are valuable synthetic intermediates, their reactivity can sometimes lead to unexpected products. The formation of these byproducts is often dependent on the specific reaction conditions and the nature of the reactants involved. For instance, in palladium-catalyzed intramolecular reductive cyclizations of bromochalcones designed to produce 3-arylindan-1-ones, the reaction pathway can deviate. researchgate.net

One notable unexpected transformation is lactonization. The condensation reaction of certain chalcones with reagents like ethyl acetoacetate (B1235776) has been observed to yield unexpected lactones and cyclohexenones as byproducts. researchgate.net Another significant and synthetically useful "unexpected" pathway is the intramolecular cyclization of α-keto vinyl radicals, generated from α-bromochalcones under photoredox catalysis, to form phenanthrene (B1679779) scaffolds. rsc.org This reaction proceeds with high regioselectivity and offers a powerful method for constructing polycyclic aromatic systems that might not be the initially targeted product under different catalytic conditions. rsc.org

Catalytic Transformations Involving alpha-Bromochalcones

Catalysis provides a powerful toolkit to control the reactivity of alpha-bromochalcones, enabling a wide range of selective transformations. By choosing the appropriate catalyst—be it an enzyme, a small organic molecule, or a metal complex—chemists can steer reactions toward desired products with high efficiency and precision. These catalytic methods are central to harnessing the synthetic potential of alpha-bromochalcones for creating complex molecules.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has become a cornerstone of modern synthesis. However, its application to reactions involving alpha-bromochalcones is less documented compared to other substrate classes. While organocatalytic methods for the asymmetric α-bromination of aldehydes and ketones are well-established, using chiral secondary amine catalysts like C2-symmetric diphenylpyrrolidine, the subsequent transformations of the resulting α-bromo products, such as alpha-bromochalcones, via organocatalysis is an area of developing interest. nih.govrsc.org These catalysts operate by forming chiral enamines or iminium ions, which then react enantioselectively. nih.govnih.gov

In the realm of biocatalysis, enzymes offer high selectivity under mild conditions. Research into the biotransformation of brominated chalcones has demonstrated that various yeast strains can effectively hydrogenate the α,β-unsaturated double bond. nih.gov For example, a study on 2′-hydroxybromochalcones showed that unconventional yeasts could reduce them to the corresponding 2′-hydroxybromodihydrochalcones. nih.gov The efficiency and outcome of these biotransformations are highly dependent on the yeast strain used and the position of the bromine atom on the chalcone skeleton. nih.gov Fungi such as Scedosporium apiospermum have also been shown to chemo-selectively reduce the carbon-carbon double bond of chalcones, leaving the carbonyl group intact. scielo.org.mx These processes highlight the potential of whole-cell biocatalysts to perform specific and valuable transformations on the chalcone framework. nih.govscielo.org.mxresearchgate.net

Transition metals are versatile catalysts for a vast array of reactions involving alpha-bromochalcones. Palladium complexes, in particular, are widely used. For instance, palladium-phosphine complexes like Pd(PPh₃)₄ catalyze the cross-coupling of alpha-bromochalcones with various organometallic reagents. researchgate.net A notable application is the palladium-catalyzed intramolecular reductive cyclization of bromochalcones to synthesize 3-arylindan-1-ones, a method that advantageously avoids harsh acidic conditions. researchgate.net

Beyond palladium, iridium-based photosensitizers such as fac-[Ir(ppy)₃] play a crucial role in visible-light-induced reactions. rsc.org In these photoredox cycles, the iridium complex facilitates the single-electron transfer (SET) necessary to generate radical intermediates from alpha-bromochalcones, initiating further transformations. rsc.org This synergy between transition metal catalysis and photochemistry has opened new avenues for complex molecule synthesis.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating organic transformations under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates like alpha-bromochalcones. This allows for the generation of highly reactive radical intermediates that would be difficult to access through traditional thermal methods.

A key step in the photoredox catalysis of alpha-bromochalcones is the generation of the α-ketovinyl radical. rsc.org This process is initiated when a photocatalyst, such as an iridium complex, absorbs visible light and becomes excited. The excited photocatalyst then reduces the this compound via a single-electron transfer (SET) event. This reductive dehalogenation cleaves the carbon-bromine bond, yielding the highly reactive α-ketovinyl radical intermediate. rsc.org This radical species is central to a variety of subsequent bond-forming events.

Once formed, the α-ketovinyl radical can participate in several reaction pathways, primarily dimerization and cyclization.

Cyclization: The α-ketovinyl radical can undergo intramolecular cyclization. In a notable example, the radical adds to an ortho-position of a nearby aryl ring, leading to the formation of a phenanthrene scaffold after a series of steps. rsc.org This photocatalytic method provides a direct and regioselective route to complex polycyclic aromatic systems. rsc.org

Photodimerization and Intermolecular Trapping: In the presence of other suitable reaction partners, the α-ketovinyl radical can be trapped intermolecularly. For instance, it can add to the α-carbon of a separate chalcone molecule. rsc.org This addition generates a benzylic radical, which can then undergo its own intramolecular cyclization to yield complex structures such as 1,2,3-trisubstituted-1,2-dihydronaphthalenes. rsc.org This strategy has been successfully employed in the synthesis of derivatives of urundeuvine chalcones.

Photoredox Catalysis and Visible-Light-Induced Reactions

Reaction Kinetics and Mechanistic Elucidation Studies

The study of reaction kinetics and the elucidation of transformation mechanisms for α-bromochalcones are crucial for understanding their reactivity and for optimizing their use in synthetic organic chemistry. While comprehensive kinetic data for a wide range of α-bromochalcone reactions are not extensively tabulated in the literature, mechanistic principles can be inferred from studies on related α-haloketones and from the observed products of α-bromochalcone transformations.

The reactivity of α-bromochalcones is dominated by the presence of three key functional groups: the carbonyl group, the carbon-carbon double bond (enone system), and the carbon-bromine bond at the α-position. The interplay between these groups dictates the mechanistic pathways the molecule can undergo.

Nucleophilic Substitution Reactions

A primary reaction pathway for α-bromochalcones is nucleophilic substitution at the α-carbon. Due to the electron-withdrawing effect of the adjacent carbonyl group, the α-carbon is activated towards nucleophilic attack. This reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The rate of this reaction is dependent on the concentration of both the α-bromochalcone and the nucleophile, following second-order kinetics.

Rate = k[α-bromochalcone][Nucleophile]

Studies on the reaction of α-bromoamides with amine nucleophiles have shown that the reaction proceeds with inversion of configuration, which is characteristic of an SN2 mechanism. nist.gov It is reasonable to infer that α-bromochalcones react similarly with nucleophiles like primary and secondary amines.

Michael Addition-Elimination

In the presence of certain nucleophiles, particularly soft nucleophiles like thiols, a Michael addition-elimination pathway can compete with or be the predominant mechanism. In this two-step process, the nucleophile first adds to the β-carbon of the enone system (1,4-conjugate addition) to form an enolate intermediate. This is followed by the elimination of the bromide ion and tautomerization to yield the β-substituted chalcone.

Kinetic studies on the reaction of chalcones with thiols, such as glutathione (B108866) and N-acetylcysteine, have demonstrated that the reaction rate is dependent on the pH of the medium, which influences the protonation state of the thiol. wikipedia.orglibretexts.org The ionized thiolate anion is a more potent nucleophile and reacts faster. While this data pertains to chalcones without an α-bromo substituent, the principles of Michael addition are applicable. For α-bromochalcones, the subsequent elimination of bromide would be a facile process.

Favorskii Rearrangement

Under basic conditions, α-bromochalcones with an enolizable proton at the α'-position can potentially undergo the Favorskii rearrangement. cambridge.orgdalalinstitute.com This complex rearrangement is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. The mechanism involves the initial formation of an enolate at the α'-position, which then displaces the bromide ion via an intramolecular SN2 reaction to form the strained three-membered ring. cambridge.org

The cyclopropanone intermediate is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide). dalalinstitute.com Ring-opening of the resulting tetrahedral intermediate occurs to give the most stable carbanion, which is subsequently protonated to yield a carboxylic acid derivative (or ester/amide depending on the nucleophile used). cambridge.org For acyclic α-halo ketones like α-bromochalcone, this would result in a rearranged skeletal structure. dalalinstitute.com While this is a plausible pathway, specific studies elucidating the kinetics of the Favorskii rearrangement for α-bromochalcones are not prominent in the surveyed literature.

Influence of Substituents on Reactivity

The electronic nature of substituents on the aromatic rings of the α-bromochalcone scaffold is expected to significantly influence the reaction kinetics. This can be rationalized using the principles of the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds. cambridge.orgdalalinstitute.com

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. cambridge.org

For nucleophilic substitution at the α-carbon, a reaction mechanism that involves the build-up of negative charge in the transition state would be expected. Therefore, electron-withdrawing groups on the benzoyl moiety would stabilize the transition state and accelerate the reaction, leading to a positive ρ value. Conversely, electron-donating groups would decelerate the reaction. The magnitude and sign of the ρ value can provide valuable insights into the charge distribution in the transition state and thus help in elucidating the reaction mechanism.

While a specific Hammett plot for α-bromochalcone reactions was not found in the searched literature, data for related reactions, such as the alkaline hydrolysis of substituted ethyl benzoates, demonstrate the utility of this approach.

Table of Reaction Parameters for Alkaline Hydrolysis of Substituted Ethyl Benzoates

Substituent (in para-position)Substituent Constant (σ)log(k/k₀)
OCH₃-0.27-0.55
CH₃-0.17-0.40
H0.000.00
Cl+0.23+0.75
Br+0.23+0.80
NO₂+0.78+1.95
This table is illustrative and adapted from general data on Hammett correlations to demonstrate the principle. Specific kinetic data for α-bromochalcone is not available in the provided search results.

The positive slope of a plot of log(k/k₀) versus σ for this reaction indicates a positive ρ value, which is consistent with the development of negative charge in the transition state during the rate-determining step of nucleophilic attack. A similar relationship is anticipated for the SN2 reaction of α-bromochalcones.

Investigation of Anti-inflammatory Activity and Modulatory Pathways

Enzyme Inhibition in Inflammatory Processes

Chalcone derivatives, including those incorporating bromine, have demonstrated significant potential in modulating inflammatory pathways by targeting key enzymes and signaling molecules. Research indicates that these compounds can inhibit enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide nih.govnih.govmdpi.comsci-hub.seresearchgate.netnih.govnih.govmdpi.commdpi.com. Specifically, halogenated chalcones have shown enhanced activity through direct iNOS inhibition nih.gov. Furthermore, these derivatives can suppress inflammatory signaling cascades, notably the nuclear factor kappa B (NF-κB) pathway, by inhibiting its translocation and transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 nih.govsci-hub.seresearchgate.netnih.govmdpi.com. The α,β-unsaturated carbonyl system present in chalcones is crucial for their biological activity, enabling them to act as Michael acceptors that can interact with cysteine residues in target proteins, thereby modulating enzyme function uni-regensburg.de.

Research on Antioxidant Properties and Mechanisms

Chalcones are recognized for their potent antioxidant capabilities, which play a vital role in combating oxidative stress implicated in numerous diseases.

Reactive Oxygen Species Scavenging Capabilities

Brominated chalcones have demonstrated significant free radical scavenging activity, effectively neutralizing reactive oxygen species (ROS) researchgate.netresearchgate.net. The α,β-unsaturated ketone moiety is considered a pharmacophoric element essential for this activity researchgate.net. Studies have shown that the presence of hydroxyl groups on the B ring and the carbon-carbon double bond in the C3 chain connecting the aromatic rings can enhance antioxidant properties jst.go.jp. For instance, a brominated chalcone derivative, H72, was observed to induce ROS generation in cancer cells, and this effect was mitigated by N-acetyl cysteine (NAC), a known ROS scavenger, highlighting the compound's interaction with cellular redox systems researchgate.net.

Dual Antioxidant Mechanism Exploration

Beyond direct ROS scavenging, some chalcone derivatives have been found to possess a dual antioxidant mechanism. This involves not only the direct neutralization of free radicals but also the indirect activation of endogenous antioxidant defense pathways, such as the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes researchgate.net. This dual action can offer a more comprehensive protective effect against oxidative damage.

Comparative Antioxidant Efficacy Studies

Comparative studies have indicated that brominated chalcones can exhibit improved antioxidant profiles compared to their unsubstituted counterparts . However, the effect of bromine substitution can be variable; in one study, the addition of bromine to a chalcone derivative (compound 3c to 7c) resulted in a decrease in its antioxidant activity nih.gov. Nevertheless, specific derivatives have shown potent antioxidant efficacy. For example, compounds 155 and 156 displayed DPPH radical scavenging activity with IC50 values of 15.33 μM and 14.48 μM, respectively, which is comparable to the standard ascorbic acid (IC50 = 12.27 μM) acs.org. Another study reported an IC50 value of 3.39 µg/mL for Chalcone 3, also demonstrating strong antioxidant activity gsconlinepress.com.

Table 1: Comparative Antioxidant Efficacy (DPPH Assay)

CompoundIC50 (µM)IC50 (µg/mL)Reference
Ascorbic Acid (Standard)12.27- acs.org
Compound 15515.33- acs.org
Compound 15614.48- acs.org
Chalcone 3 ((E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one)-3.39 gsconlinepress.com
Ascorbic Acid (Standard)-2.17 gsconlinepress.com

Studies on Antimicrobial Efficacy and Mechanistic Aspects

Chalcone derivatives have demonstrated significant antimicrobial potential against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Brominated chalcones exhibit broad-spectrum antibacterial activity, with efficacy often being more pronounced against Gram-positive bacteria compared to Gram-negative species gsconlinepress.comnih.govmdpi.comjidc.org. The presence of halogen substituents, such as bromine, has been shown to enhance antimicrobial properties nih.govkingston.ac.uknih.gov. For instance, compound 5u displayed potent activity against Staphylococcus aureus (MIC 25.23 μM) and Escherichia coli (MIC 33.63 μM) mdpi.com. Similarly, Chalcone 3 showed excellent activity against S. aureus (MIC 125 µg/mL), Bacillus subtilis (MIC 62.5 µg/mL), E. coli (MIC 250 µg/mL), and Pseudomonas aeruginosa (MIC 125 µg/mL) gsconlinepress.com. Other studies have reported significant anti-MRSA activity with MIC values ranging from 25-200 μg/mL for certain chalcones nih.gov. The mechanisms underlying this activity can involve membrane permeabilization mdpi.com and the inhibition of efflux pumps, which are crucial for bacterial defense against antibiotics nih.govbiointerfaceresearch.com.

Antimycobacterial Activity Research

Research has identified chalcones that exhibit potent activity against Mycobacterium species. For instance, a specific chalcone derivative, compound 1a, was found to target mycolic acid biosynthesis, a key component of the Mycobacterium cell wall. This compound was shown to be a direct inhibitor of InhA, an enzyme crucial in this pathway, thereby validating the chalcone series for further anti-TB drug development nih.gov. Generally, chalcones’ antimicrobial effects are attributed to their α,β-unsaturated carbonyl moiety, which can interact with microbial cell membranes and proteins ceon.rsresearchgate.net. Halogen substituents, such as bromine, have also been noted to be advantageous for antimicrobial efficacy researchgate.net.

Structure-Activity Relationships in Antimicrobial Agents

The structure-activity relationship (SAR) of chalcones plays a crucial role in their antimicrobial potency. For antibacterial activity, the enone system is essential, and modifications to the aromatic rings can significantly impact efficacy researchgate.net. Specifically, halogen substitution, such as bromine, on the A-ring at position 4 has been found to be favorable for creating effective Gram-negative antibacterial agents ceon.rs. Steric factors appear to influence bactericidal potency more than electronic descriptors, with halogen-substituted chalcones often showing higher activity researchgate.net. The presence of the C2=C3 double bond is also considered essential for inhibiting bacterial growth mdpi.com.

Larvicidal Activity and Developmental Inhibition Studies

Chalcone derivatives have emerged as effective agents against disease vectors, particularly mosquito larvae, and have shown potential in disrupting insect development.

Efficacy Against Disease Vectors (e.g., Aedes aegypti)

Several studies have highlighted the significant larvicidal activity of bromochalcone derivatives against Aedes aegypti, a primary vector for diseases like dengue, Zika, and chikungunya mdpi.comresearchgate.netnih.govresearchgate.net. The World Health Organization recommends larvicidal compounds to be active at concentrations below 100 mg·L−1 mdpi.com. For example, the bromochalcone derivative (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) demonstrated a promising LC50 of 46 mg·L−1 against third-instar larvae of Aedes aegypti mdpi.com. Another study reported an LC50 of 6.66 mg mL−1 for the furan-chalcone derivative (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (6c), which was more potent than the unsubstituted chalcone (3a) with an LC50 of 14.43 mg mL−1 researchgate.netnih.gov.

Table 1: Larvicidal Activity of Bromochalcone Derivatives Against Aedes aegypti

CompoundSubstituent(s)Mortality (%)LC50 (mg·L−1)Reference
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)4-Bromo, 4-butylUp to 80%46 mdpi.com
(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (6c)4-Bromophenyl, FuranylN/A6.66 researchgate.netnih.gov
(E)-1,3-diphenylprop-2-en-1-one (3a)Unsubstituted5%14.43 researchgate.netnih.gov
4′-bromo-4-methoxychalcone4′-Bromo, 4-methoxyN/A>50

Note: LC50 values are typically reported at a specific time point, often 24 or 48 hours. Values are presented as reported in the respective studies.

The SAR for larvicidal activity indicates that the substitution pattern is critical. Electron-withdrawing groups can reduce activity by decreasing electron density in the α,β-unsaturated ketone, while lipophilic substituents, such as a butyl group, can enhance potency by improving membrane permeability .

Impact on Insect Development and Ecdysis

Chalcone derivatives have been identified as potential anti-juvenile hormone compounds, acting as antagonists to juvenile insect hormones mdpi.com. Juvenile hormones play a critical role in regulating insect development, including metamorphosis and the timing of molting (ecdysis). By interfering with these hormonal pathways, chalcones can disrupt normal insect development, potentially leading to developmental inhibition or abnormalities. Ecdysis itself is a complex process involving shedding the old exoskeleton and forming a new one, triggered by hormones like ecdysis triggering hormone (ETH) ncsu.edunih.gov. While direct studies linking alpha-bromochalcones to specific ecdysis disruption mechanisms are limited in the provided results, their known impact on juvenile hormone pathways suggests a broader role in developmental regulation mdpi.com.

Enzyme Inhibition Studies of this compound Analogues

Chalcone derivatives have shown significant potential as enzyme inhibitors, particularly targeting carbonic anhydrases, which are involved in various physiological processes.

Carbonic Anhydrase Isozyme Inhibition

Several studies have evaluated the inhibitory effects of chalcone derivatives, including halogenated ones, on human carbonic anhydrase (hCA) isozymes I and II. These compounds have demonstrated potent inhibition, often surpassing that of clinically used drugs like acetazolamide (B1664987) researchgate.netnih.gov. For instance, a series of novel halogenated chalcones with bromobenzyl and methoxyphenyl moieties exhibited potent inhibition against hCA I and hCA II, with Ki values in the nanomolar range nih.gov. Specifically, some compounds showed Ki values for hCA I between 29.41 ± 3.14 nM and 57.63 ± 4.95 nM, and for hCA II between 24.00 ± 5.39 nM and 54.74 ± 1.65 nM nih.gov. Another study reported Ki values for chalcone-imide derivatives against hCA I in the range of 426.47-699.58 nM and against hCA II in the range of 214.92-532.21 nM nih.govarel.edu.tr.

Table 2: Carbonic Anhydrase Isozyme Inhibition by Chalcone Derivatives

Compound Class/ExampleTarget IsozymeKi (nM) RangeReference
Halogenated chalcones (bromobenzyl/methoxyphenyl moieties)hCA I29.41–57.63 nih.gov
hCA II24.00–54.74 nih.gov
Chalcone-imide derivatives (e.g., 5a-g)hCA I426.47–699.58 nih.govarel.edu.tr
hCA II214.92–532.21 nih.govarel.edu.tr
Tetrabromo chalcone derivativeshCA I11.30–21.22 researchgate.net
hCA II8.21–12.86 researchgate.net
Acetazolamide (Standard)hCA I977.77 ± 227.4 nih.gov
hCA II904.47 ± 106.3 nih.gov

Note: Values represent reported inhibition constants (Ki) or IC50 values where specified. Standard deviations are included where provided.

These findings suggest that modifications to the chalcone structure, particularly the introduction of halogens, can lead to highly effective inhibitors of carbonic anhydrase isozymes, indicating their potential therapeutic utility in conditions where these enzymes are implicated.

Cholinesterase Enzyme Inhibition (AChE, BuChE)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key strategy for managing neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function.

Research has indicated that various chalcone derivatives, including those with bromine substitutions, exhibit potent inhibitory activity against both AChE and BuChE. For instance, a specific bromochalcone derivative, designated as AF2, demonstrated significant inhibitory potential, with an IC50 value of 0.99 ± 0.1 µM against AChE and 1.78 ± 0.19 µM against BuChE researchgate.net. Other studies have reported a range of AChE inhibitory activities for different chalcone derivatives, with IC50 values spanning from 0.17 µM to 177.46 µM, depending on the specific substitutions mdpi.comksu.edu.tr. For example, compound 12 exhibited an IC50 of 0.21 ± 0.03 µM against AChE, and compound 26 showed an IC50 of 0.17 µM mdpi.com. Basic chalcone structures (C1-C5) have also displayed moderate to good AChE inhibition, with IC50 values ranging from 22 ± 2.8 to 37.6 ± 0.74 µM mdpi.comnih.gov.

While specific data for alpha-bromochalcones is still being elucidated, the general trend suggests that the chalcone scaffold, often enhanced by halogen substitutions like bromine, is a promising framework for developing cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Chalcone Derivatives

Compound Name/DescriptionTargetIC50 (µM)Reference
AF2 (a bromochalcone derivative)AChE0.99 ± 0.1 researchgate.net
AF2 (a bromochalcone derivative)BuChE1.78 ± 0.19 researchgate.net
Compound 12AChE0.21 ± 0.03 mdpi.com
Compound 26AChE0.17 mdpi.com
Compound C1AChE22 ± 2.8 mdpi.comnih.gov
Compound 5AChE15.53 - 177.46 ksu.edu.tr
General chalcone derivatives (various substitutions)AChE28.2 – 134.5 mdpi.com
General chalcone derivatives (various substitutions)BuChE16.0 – 23.1 mdpi.com
General chalcone derivatives (basic structures C1-C5)AChE22 ± 2.8 – 37.6 ± 0.74 mdpi.comnih.gov

Protein Tyrosine Phosphatase Inhibition (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme implicated in metabolic disorders such as diabetes and obesity, as well as neurodegenerative diseases. It plays a crucial role in the dephosphorylation of insulin (B600854) and leptin receptors, thereby regulating insulin and leptin signaling pathways. Inhibiting PTP1B is considered a therapeutic strategy for these conditions.

While direct studies focusing exclusively on alpha-bromochalcones as PTP1B inhibitors are less prevalent in the provided literature, general chalcone derivatives have shown significant PTP1B inhibitory activity. For example, compound 28, a chalcone derivative, exhibited an IC50 of 3.12 µM against PTP1B ijpsm.com. Studies on related alpha-haloacetophenone derivatives, which are precursors to chalcones, have also indicated their potential as PTP1B inhibitors, with brominated compounds showing greater potency than their chlorinated counterparts nih.gov. The broader class of chalcones is recognized for its strong PTP1B inhibitory properties, suggesting that specific alpha-brominated variants could also be effective modulators of this enzyme.

Conclusion

Alpha-bromochalcones represent a dynamic area of research, primarily driven by their exceptional utility in modern synthetic chemistry, particularly within the realm of photoredox catalysis. Their ability to generate reactive radical intermediates facilitates the construction of complex molecular architectures, including polycyclic aromatic hydrocarbons and diverse heterocyclic systems. While the direct biological investigation of alpha-bromochalcones is still evolving, the established bioactivities of the broader brominated chalcone (B49325) family underscore their potential as scaffolds for drug discovery, with demonstrated activities ranging from larvicidal and antimicrobial to anticancer and anti-inflammatory effects. Continued exploration of their synthesis, reactivity, and structure-activity relationships promises further advancements in both synthetic methodology and the development of novel bioactive compounds.

Compound List

Alpha-bromochalcone

Chalcone

Flavonoid

4'-Bromochalcone (B182549)

(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)

4-bromo-3′,4′-dimethoxysubstituted chalcone

Urundeuvine chalcone

Structure Activity Relationship Sar Studies of Alpha Bromochalcones

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of α-bromochalcones is significantly modulated by the presence, position, and electronic properties of substituents on their aromatic rings (rings A and B). The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions can either enhance or diminish the compound's potency and selectivity for a specific biological target.

Research into the larvicidal activity of bromochalcone derivatives against Aedes aegypti has demonstrated that substituting the B-ring can have a pronounced effect. mdpi.com Compared to an unsubstituted chalcone (B49325), the introduction of either a strong electron-withdrawing group like a nitro group (-NO₂) or an electron-donating methoxy (B1213986) group (-OMe) was found to decrease larvicidal efficacy. mdpi.com Conversely, the addition of a butyl group at the para-position of the B-ring significantly enhanced larvicidal activity, a phenomenon attributed to an increase in the molecule's lipophilicity, which may facilitate better interaction with biological membranes. mdpi.com

In the context of antioxidant activity, a study on A-ring monosubstituted chalcones revealed distinct SAR trends. Generally, ortho-substituted derivatives were identified as the most potent antioxidants. who.int When specifically considering bromo-substituted analogs, the position of the bromine atom was crucial; the para-substituted derivative exhibited the highest activity among the bromo regioisomers. who.int In another comparison, a meta-substituted bromochalcone was found to be a more active antioxidant than a meta-substituted nitrochalcone, suggesting the inductive effect of bromine was more favorable for this activity than the mesomeric effect of the nitro group. who.int

The nature of the heterocyclic ring in chalcone analogs also plays a role. In one study on antibacterial activity, a pyridine-containing chalcone with a bromine on the A-ring showed strong activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net Furthermore, SAR studies on heterocyclic chalcones have indicated that the presence of N-atoms within the heterocyclic ring and halogen substituents can increase anticancer activity. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Bromochalcone Derivatives

Substituent GroupPositionElectronic NatureObserved Effect on ActivityReference
-NO₂ (Nitro)Ring BElectron-WithdrawingDecreased larvicidal activity mdpi.com
-OMe (Methoxy)Ring BElectron-DonatingDecreased larvicidal activity mdpi.com
-(CH₂)₃CH₃ (Butyl)para- on Ring BElectron-Donating (Alkyl)Increased larvicidal activity (increased lipophilicity) mdpi.com
-Br (Bromo)para- on Ring AElectron-Withdrawing (Inductive)Highest antioxidant activity among bromo isomers who.int
-Br (Bromo)meta- on Ring AElectron-Withdrawing (Inductive)More active antioxidant than meta-nitrochalcone who.int

Role of the α,β-Unsaturated Carbonyl System in Reactivity and Bioactivity

The α,β-unsaturated carbonyl system is the cornerstone of the chalcone scaffold and is widely considered the primary pharmacophore responsible for the broad spectrum of biological activities these molecules exhibit. who.intresearchgate.net This electrophilic enone moiety functions as a potent Michael acceptor, rendering it susceptible to nucleophilic attack by biological macromolecules. researchgate.net

The reactivity of this system allows chalcones to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues within proteins. researchgate.net This mechanism of action is central to many of the observed biological effects of chalcones, including their anti-inflammatory and anticancer properties. nih.gov For instance, the anti-inflammatory activity of some chalcones is attributed to their ability to interact with thiol groups in the Keap1 protein, which is part of the Nrf2-Keap1 signaling pathway that regulates the expression of antioxidant enzymes like hemeoxygenase-1 (HO-1). nih.gov Similarly, the inhibition of the proteasome by certain chalcone-based derivatives is believed to occur via nucleophilic attack from a threonine residue in the proteasome's catalytic sites on the α,β-unsaturated system. nih.gov

The pharmacological properties of chalcones are fundamentally linked to the presence of this α,β-unsaturation. mdpi.com Its removal leads to a significant loss of biological activity, underscoring its critical role. who.int The conjugated system, which includes the two aromatic rings, the enone, and the α-bromo substitution, creates a delocalized electron network that facilitates these interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For chalcone derivatives, QSAR studies aim to identify the key physicochemical parameters and structural descriptors that govern their therapeutic effects. researchgate.net

In a typical QSAR study for chalcones, a series of derivatives with known biological activities (e.g., antimicrobial, anticancer) is analyzed. researchgate.netucj.org.ua Various molecular descriptors are calculated for each molecule, which can be categorized as:

Topological: Describing the atomic connectivity.

Electronic: Quantifying charge distribution, dipole moments, and frontier orbital energies (HOMO/LUMO).

Geometrical: Relating to the 3D shape and size of the molecule.

Physicochemical: Including parameters like lipophilicity (logP) and molar refractivity.

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression, that can predict the biological activity of new, untested chalcone analogs. For example, QSAR studies on a series of chalcones, including azulenyl-chalcones, were performed to identify the physicochemical properties responsible for their antimicrobial activity against Staphylococcus aureus. researchgate.net Such models are valuable tools in medicinal chemistry for the rational design of new α-bromochalcone derivatives with potentially enhanced potency and selectivity before committing to their chemical synthesis. ucj.org.ua

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of α-bromochalcones is a critical determinant of their biological activity. The chalcone backbone can exist in two planar conformations, s-cis and s-trans, defined by the arrangement of the carbonyl group and the α,β-double bond. Additionally, the molecule exists as geometric isomers, with the trans isomer being thermodynamically more stable and generally considered the predominant and more biologically active form. mdpi.com

Advanced Characterization and Analytical Methodologies for Alpha Bromochalcones

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the connectivity, functional groups, and electronic environment within α-bromochalcone molecules.

NMR spectroscopy is a cornerstone for structural determination, providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectra of α-bromochalcones typically exhibit characteristic signals for the vinylic protons (Hα and Hβ) of the α,β-unsaturated carbonyl system. These protons usually appear as doublets due to their coupling with each other. For trans (E) isomers, which are thermodynamically favored, a large coupling constant (J ≈ 15-16 Hz) is observed between the vinylic protons niscpr.res.inacs.orgrsc.org. The chemical shifts of these vinylic protons are influenced by the electron-withdrawing nature of the carbonyl group and the presence of the bromine atom. For instance, in some α,β-dibromochalcones, the Cα-proton appears around δ 5.80 ppm and the Cβ-proton around δ 5.02 ppm niscpr.res.in. In trans-4-bromochalcone, the vinylic protons appear as doublets around δ 7.78 and 7.95 ppm rsc.org. Aromatic protons typically resonate in the δ 7.0–8.2 ppm range, with their specific patterns (multiplets, doublets) depending on the substitution on the phenyl rings acs.orguns.ac.idroyalsocietypublishing.org. Protons ortho to the carbonyl group on the phenyl ring attached to the carbonyl often appear further downfield.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon (C=O) of the α,β-unsaturated ketone is a highly deshielded signal, typically observed in the range of δ 189–195 ppm rsc.orguns.ac.idresearchgate.net. The vinylic carbons (Cα and Cβ) resonate in the δ 110–150 ppm range, with their exact positions influenced by substituents and conjugation ucl.ac.uklibretexts.org. Aromatic carbons are generally found between δ 115–150 ppm, with carbons bearing electronegative substituents like bromine or oxygen appearing further downfield ucl.ac.uklibretexts.org. For example, the carbon bearing the bromine atom in 4'-bromochalcone (B182549) is expected to resonate in the aromatic region, typically around δ 135–145 ppm uns.ac.id. The presence of a bromine atom directly attached to a carbon atom can cause a slight downfield shift compared to an unsubstituted carbon rsc.org.

2D-NMR Spectroscopy: While not always detailed in general literature, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals, especially in complex structures. HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, confirming the connectivity across the conjugated system and through aromatic rings.

Data Table 6.1.1.1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for α-Bromochalcones

Compound/Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
Vinylic Hα~5.02 (d, J≈11.9 Hz)~48.7 (Cα)For α,β-dibromochalcones niscpr.res.in
Vinylic Hβ~5.80 (d, J≈11.9 Hz)~46.6 (Cβ)For α,β-dibromochalcones niscpr.res.in
Vinylic H (trans)~7.78–7.95 (d, J≈15.6 Hz)~136 (Cβ)For trans-4-bromochalcone rsc.org
Carbonyl (C=O)-~189–195Ketone/conjugated ketone rsc.orguns.ac.idresearchgate.net
Carbon bearing Br-~135–145Aromatic carbon uns.ac.iducl.ac.uklibretexts.org
Aromatic C-H~7.0–8.2 (m)~115–150General range acs.orguns.ac.idroyalsocietypublishing.orgucl.ac.uklibretexts.org

IR and Raman spectroscopy are vital for identifying functional groups based on their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectra of α-bromochalcones are characterized by strong absorption bands corresponding to key functional groups. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone is typically observed as a strong band in the region of 1650–1685 cm⁻¹ royalsocietypublishing.orgmdpi.comfabad.org.truobabylon.edu.iq. This frequency is lower than that of saturated ketones due to conjugation with the C=C double bond and the phenyl rings fabad.org.truobabylon.edu.iq. The C=C stretching vibration of the enone system usually appears around 1599–1604 cm⁻¹ royalsocietypublishing.orgmdpi.com. Aromatic ring vibrations are also prominent, typically observed in the 1400–1600 cm⁻¹ region mdpi.com. C-H stretching vibrations for aromatic rings are found above 3000 cm⁻¹ (around 3015–3107 cm⁻¹), while vinylic C-H stretches appear slightly lower mdpi.comfabad.org.tr. The presence of the C-Br bond can be indicated by absorption bands in the fingerprint region, often observed around 571 cm⁻¹ or 718 cm⁻¹ in IR spectra niscpr.res.inmdpi.com. α-Halogenation on the carbon adjacent to the carbonyl group can lead to an increase in the C=O stretching frequency uobabylon.edu.iq.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are Raman-active. Similar to IR, the C=O and C=C stretching modes are prominent. For instance, the C-Br stretching vibration has been reported around 699 cm⁻¹ in FT-Raman spectra mdpi.com.

Data Table 6.1.2.1: Characteristic IR Absorption Bands (ν in cm⁻¹) for α-Bromochalcones

Functional GroupWavenumber (cm⁻¹)Notes
C=O (conjugated)1650–1685Strong band royalsocietypublishing.orgmdpi.comfabad.org.truobabylon.edu.iq
C=C (enone)1599–1604 royalsocietypublishing.orgmdpi.com
C-Br571, 718Fingerprint region niscpr.res.inmdpi.com
Aromatic C-H>3000~3015–3107 mdpi.comfabad.org.tr
Vinylic C-H~3030–3010 fabad.org.tr

UV-Vis spectroscopy is used to study electronic transitions within the molecule, providing information about the conjugated π-electron system.

α-Bromochalcones, possessing an extended conjugated system involving two aromatic rings and the α,β-unsaturated carbonyl group, exhibit characteristic absorption bands in the UV-Vis region. Typically, two main absorption bands are observed: Band I, a stronger band in the near-UV region (around 300–400 nm), and Band II, a weaker band at shorter wavelengths (around 220–270 nm) fabad.org.tr. Band I is primarily attributed to π–π* transitions within the conjugated system, including the phenyl rings and the enone chromophore (-C=C-CO-) mdpi.comfabad.org.trresearchgate.net. The presence of the bromine atom and other substituents can influence the position and intensity of these bands, often causing bathochromic (red) or hypsochromic (blue) shifts fabad.org.tr. For example, the compound (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) shows a significant absorption band at 336 nm, attributed to the -C=C-CO and phenyl ring chromophores mdpi.comresearchgate.net. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often calculated using theoretical methods, correlates with these absorption properties and influences chemical stability and reactivity nih.govsci-hub.seresearchgate.net.

Data Table 6.1.3.1: Representative UV-Vis Absorption Maxima (λmax) for α-Bromochalcones

Compound/Classλmax (nm)SolventNotes
BBP336DMSOAttributed to -C=C-CO and phenyl ring chromophore mdpi.comresearchgate.net
Chalcones~300–400VariousBand I (π–π* transition) fabad.org.tr
Chalcones~220–270VariousBand II fabad.org.tr

Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in the identification and structural confirmation of α-bromochalcones.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry: In EI-MS, chalcones typically show molecular ion peaks ([M]⁺•) which can be of moderate to low intensity due to their propensity to fragment. Common fragmentation pathways include the loss of a phenyl radical (Ph•) from either aromatic ring, or the loss of CO from the carbonyl group fabad.org.trnih.govoak.go.krlibretexts.org. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in roughly 1:1 abundance), leads to characteristic isotopic peaks for the molecular ion and bromine-containing fragments, typically separated by 2 mass units mdpi.comresearchgate.net. For example, in the mass spectrum of a brominated chalcone (B49325), peaks at m/z 316 and 318 would be observed for the molecular ion, reflecting the presence of bromine researchgate.net. Fragments resulting from the loss of CHBr or CHO groups are also observed researchgate.net.

ESI-MS, often used for polar molecules or in conjunction with liquid chromatography, typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) royalsocietypublishing.orgnih.gov. For a brominated chalcone with a molecular weight of approximately 285 g/mol , the [M+H]⁺ ion would be observed around m/z 286/288 royalsocietypublishing.org.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of the compound. This is particularly useful when dealing with isomers or compounds with similar nominal masses royalsocietypublishing.orgnih.gov.

Data Table 6.1.4.1: Representative Mass Spectrometry Data (m/z) for α-Bromochalcones

Compound/Fragmentm/zTechniqueNotes
Molecular Ion316, 318EI-MSFor a brominated chalcone (isotopic pattern) researchgate.net
Molecular Ion342, 344MSFor BBP (with Br) mdpi.com
[M+H]⁺~286/288ESI-MSFor a brominated chalcone (approx. MW 285) royalsocietypublishing.org
[M-H]⁻~269ESI-MSFor chalcones nih.gov
Loss of Ph•VariesMSCommon fragmentation fabad.org.trnih.govoak.go.kr
Loss of COVariesMSCommon fragmentation fabad.org.trnih.gov

Crystallographic Analysis and Solid-State Studies

Single Crystal X-ray Diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in the crystal lattice, revealing molecular conformation and intermolecular interactions.

SCXRD is employed to determine the precise molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For α-bromochalcones, SCXRD studies reveal that the molecule typically consists of two aromatic rings linked by an α,β-unsaturated carbonyl bridge. The configuration around the C=C double bond is usually trans (E) nih.goviucr.org. The two aromatic rings are generally not coplanar; they are inclined to each other by a specific dihedral angle, which can range from approximately 14° to over 44°, depending on the substituents and crystal packing acs.orgnih.goviucr.orgresearchgate.netiucr.org. For example, in one study, the dihedral angle between the two aryl rings was found to be 14.49 (17)° nih.goviucr.org, while in another, it was 44.3 (9)° iucr.org.

The crystal packing is often stabilized by various intermolecular interactions, including weak C—H⋯O hydrogen bonds, C—H⋯π interactions, and sometimes C—H⋯Cl or C—H⋯Br contacts mdpi.comresearchgate.netnih.goviucr.orgiucr.orgresearchgate.net. These non-covalent interactions play a crucial role in defining the solid-state structure and can influence the molecule's physical properties. For instance, intermolecular Cl⋯O contacts can link molecules into helical chains nih.goviucr.orgresearchgate.net, and offset π–π interactions can form layers nih.goviucr.orgresearchgate.net. The presence of intramolecular C—H⋯Cl contacts has also been observed, contributing to the formation of specific ring motifs nih.goviucr.orgresearchgate.net. SCXRD data also includes crystallographic parameters such as space group, unit cell dimensions (a, b, c), angles (α, β, γ), volume (V), and the number of molecules per unit cell (Z) mdpi.comresearchgate.netiucr.orgresearchgate.net.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The crystalline structure of α-bromochalcone derivatives is stabilized by a network of intermolecular forces that dictate their solid-state arrangement and influence their physical properties. These interactions include hydrogen bonding, halogen bonding, and π–π stacking.

Halogen Bonding: Halogen bonding, a non-covalent interaction involving a Lewis base and an electrophilic region on a halogen atom (σ-hole), has also been investigated. Specifically, Cl⋯O contacts have been noted, linking molecules into helical structures researchgate.netmdpi.com. The presence of bromine atoms can also participate in C–H⋯Br interactions acs.org.

Pi-Pi Stacking: π–π stacking interactions, arising from the overlap of aromatic π systems, are significant in crystal packing. Offset π–π interactions have been observed, with reported intercentroid distances of approximately 3.983 Å researchgate.netmdpi.com. These interactions contribute to the formation of layered structures within the crystal researchgate.netmdpi.com. Other studies also highlight the general importance of π–π stacking in stabilizing molecular complexes and influencing material properties researchgate.netnih.govjetir.orgnih.gov.

Hirshfeld Surface Analysis and Fingerprint Plots

For α-bromochalcone derivatives, Hirshfeld surface analysis has revealed a dominance of hydrogen-based interactions. Common contributions include:

H⋯H contacts: These are frequently the most significant interactions, often accounting for over 30% to 50% of the Hirshfeld surface area mdpi.comrsc.orgnih.gov.

C–H contacts: These interactions also represent a substantial portion, with reported values ranging from approximately 12% to 21.6% mdpi.comnih.gov.

Halogen-related contacts: Interactions involving bromine (Br⋯H) and chlorine (Cl⋯H) are notable, with Br⋯H contributing around 12.4% to 14.2% mdpi.comresearchgate.net and Cl⋯H contributing up to 23.6% researchgate.net.

O–H contacts: These interactions have been reported to contribute around 8% to 19.2% researchgate.netnih.gov.

C–C and C–O contacts: These are generally observed as minor contributors, typically below 15% researchgate.netnih.gov.

Table 1: Representative Hirshfeld Surface Contact Contributions in α-Bromochalcone Derivatives

Interaction TypePercentage Contribution (%)Source(s)
H⋯H19.2 – 50.04 mdpi.comrsc.orgresearchgate.netnih.gov
C–H12.0 – 21.6 mdpi.comresearchgate.netnih.gov
Br⋯H12.4 – 14.2 mdpi.comresearchgate.net
Cl⋯H23.6 researchgate.net
O–H8.0 – 19.2 researchgate.netnih.gov
C–C6.5 – 14.8 researchgate.netnih.gov
C–O2.2 – 6.7 researchgate.netnih.gov

These analyses help in understanding the molecular recognition and packing efficiency, which can correlate with the compound's physical properties and reactivity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of synthesized α-bromochalcone and for separating it from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed for monitoring reaction progress and determining the purity of synthesized compounds. It separates components based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase.

For α-bromochalcone and its derivatives, TLC is commonly used with solvent systems such as hexane/ethyl acetate (B1210297) mixtures. For example, 4-bromochalcone (B160694) has been reported to show an Rf value of approximately 0.58 in a hexane:ethyl acetate (5:1) solvent system uns.ac.id. Other solvent systems like hexane:ethyl acetate (80:20) rsc.org or CH₂Cl₂ mdpi.com have also been utilized for monitoring reactions and purification. The visualization of spots is typically achieved under UV light (254 nm or 365 nm), and specific staining reagents can also be employed for uncolored compounds mdpi.comsavemyexams.comrsc.org. TLC is valuable for initial purity checks and for optimizing conditions for column chromatography jetir.orgresearchgate.net.

Table 2: TLC Analysis Data for α-Bromochalcone Derivatives

Compound/AnalysisStationary PhaseMobile Phase (Ratio)Rf ValueVisualization MethodNotesSource(s)
4-BromochalconeSilica gelHexane:Ethyl Acetate (5:1)0.58UV light (254 nm)Distinguishes from starting materials uns.ac.id
General ChalconesSilica gelHexane:Ethyl Acetate (80:20)~0.5UV lightChalcone spot is often yellow; acetophenone (B1666503) visible under UV rsc.org
General ChalconesSilica gelHexane:Ethyl Acetate (9:1)-UV lightUsed for reaction monitoring rsc.org
General ChalconesSilica gelCH₂Cl₂-UV lightUsed for reaction monitoring mdpi.com
General ChalconesSilica gelHexane/Ethyl Acetate (2:1)-UV lightUsed for purification; close Rf values between chalcone and aldehyde researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers superior resolution, sensitivity, and quantitative accuracy compared to TLC, making it a preferred method for detailed purity assessment and quantitative analysis. Reversed-phase HPLC (RP-HPLC) is commonly employed for chalcones, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of methanol (B129727) or acetonitrile (B52724) with water elifesciences.orgnih.govconicet.gov.ar.

HPLC analysis of α-bromochalcone derivatives has confirmed high purity levels, often exceeding 95% mdpi.comacs.org. For instance, purities of 95%-98% mdpi.com and even 99.9% acs.org have been reported. Detection is commonly performed using UV-Vis detectors set at wavelengths where the chalcone chromophore absorbs strongly, typically in the range of 254 nm to 310 nm acs.orgnih.govnih.gov. Retention times (tR) can vary depending on the specific mobile phase composition and column used, but provide a characteristic fingerprint for identification and quantification acs.orgelifesciences.orgnih.gov. HPLC is also instrumental in developing quantitative structure-retention relationship (QSRR) models, linking molecular structure to chromatographic behavior conicet.gov.ar.

Table 3: HPLC Analysis Parameters for α-Bromochalcone Derivatives

ParameterTypical Values/ConditionsNotesSource(s)
Purity 95% - 99.9%Assessed by peak area percentage mdpi.comacs.org
Stationary Phase C18 (e.g., SunFire C18)Standard for reversed-phase chromatography nih.govelifesciences.org
Mobile Phase Methanol/Water mixtures (e.g., 90:10, 40:60, or gradient)Composition optimized for separation and detection nih.govelifesciences.orgnih.govconicet.gov.ar
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC nih.gov
Detection Wavelength 254 nm, 270 nm, 310 nmBased on UV-Vis absorption maxima of the chalcone chromophore acs.orgnih.govnih.govphcog.com
Retention Time (tR) Varies (e.g., 7.46 min for a specific derivative)Compound-specific, dependent on mobile phase and conditions acs.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to evaluate the thermal stability and phase transitions of α-bromochalcone, which are critical for its handling, storage, and application, particularly in materials science.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under controlled atmospheric conditions. It is used to determine thermal decomposition temperatures, the presence of volatile components, and the thermal stability of compounds.

For α-bromochalcone, TGA data indicates significant thermal stability. For instance, 4-bromochalcone has been reported to be stable up to 305°C . Other related chalcone derivatives have shown complex decomposition profiles, often involving multiple stages, with bulk decomposition occurring at temperatures potentially exceeding 360°C researchgate.net. The presence of bromine atoms, known for their contribution to thermal stability in organic compounds, likely enhances the decomposition temperature of α-bromochalcone compared to non-halogenated analogues researchgate.net. TGA is typically performed under inert (e.g., nitrogen) or oxidative (e.g., air) atmospheres at various heating rates to accurately characterize the decomposition kinetics and activation energy bath.ac.uk.

Table 4: TGA Data for α-Bromochalcone and Related Compounds

Compound/AnalysisThermal Stability/DecompositionNotesSource(s)
4-BromochalconeStable up to 305°CIndicates good thermal stability for potential applications requiring elevated temperatures.
MMP & DMP ChalconesTwo decomposition stagesBulk decomposition observed up to ~368°C; thermal stability until melting point. researchgate.net
General TGAMass loss between 300-350°CTemperature of thermal event shifts with heating rate; activation energy can be calculated. bath.ac.uk
Brominated CompoundsIncreased thermal degradation temp.Bromine substitution generally enhances thermal stability and char yield compared to non-brominated. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique employed to study the thermal properties of compounds, including phase transitions, melting points, and decomposition behavior. For alpha-bromochalcones, DSC provides crucial insights into their thermal stability and physical state changes upon heating.

Research on specific alpha-bromochalcone derivatives has revealed distinct thermal profiles. For instance, the compound (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) exhibited a DSC thermogram characterized by a single endothermic peak during heating cycles, indicative of a direct transition from the crystalline phase to an isotropic liquid phase mdpi.commdpi.com. This transition was associated with an enthalpy change (ΔH) of 31.71 kJ/mol mdpi.com. In the same study, a sharp exothermic peak was also noted at 109.8 °C during the heating of the chalcone crystal, though the typical thermal event for melting is endothermic mdpi.com. This specific observation might suggest a complex thermal event or a crystallization process occurring under the experimental conditions. The DSC analysis for BBP was performed using a sample mass of 1.91 mg, with a temperature range of 20–200 °C and a heating rate of 10 °C/min under a nitrogen atmosphere mdpi.com.

Another study on a brominated chalcone derivative, (2E,5E)2,5-Bis(3R,5R-4-hydroxy benzylidene)cyclopentanone (BrBHCP), indicated that DSC analysis did not reveal distinct melting transitions. This suggests that the compound likely began to decompose before reaching its melting point, with BHCP (the non-brominated analogue) displaying significantly greater thermal stability than BrBHCP worldscientificnews.com. Similarly, for (E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, DSC studies indicated thermal stability of its crystals up to approximately 122 °C, implying no phase changes or decomposition occurred below this temperature researchgate.net.

The precise thermal behavior observed in DSC can be influenced by factors such as molecular structure, crystalline form, and the presence of substituents. These analyses are vital for understanding the material's behavior under thermal stress and for selecting appropriate processing conditions.

Data Table: DSC Analysis of Selected alpha-Bromochalcones

Compound NameReported Thermal EventTemperature (°C)Enthalpy Change (kJ/mol)Reference
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)Melting (crystal to isotropic liquid)Not specified31.71 mdpi.com
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)Sharp exothermic peak (during heating)109.8Not specified mdpi.com
(2E,5E)2,5-Bis(3R,5R-4-hydroxy benzylidene)cyclopentanone (BrBHCP)No distinct melting transitions (decomposition before melting)Not specifiedNot specified worldscientificnews.com
(E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-oneThermal stability up to122Not specified researchgate.net

Computational and Theoretical Studies on Alpha Bromochalcones

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in elucidating the fundamental electronic properties of alpha-bromochalcones.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For alpha-bromochalcone derivatives, DFT calculations are frequently employed to optimize the molecular geometry and to understand the distribution of electrons within the molecule. A common approach involves using the B3LYP functional with a 6-311+G(d)* basis set. mdpi.com These calculations help in understanding the stability of the molecule and how its structure is influenced by various substituents. researchgate.net

Theoretical calculations on bromochalcone derivatives have indicated that the supramolecular arrangement can be stabilized by intermolecular interactions such as C–H⋯O and C–H⋯π. mdpi.comresearchgate.net Furthermore, these studies can predict the electrophilic and nucleophilic sites within the molecule. For instance, in one bromochalcone derivative, theoretical calculations indicated electrophilic sites near the oxygen atoms and electron-depleted regions around the hydrogen of the α,β-unsaturated ketone system. mdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The distribution of these orbitals provides insight into the reactive sites of the molecule.

For the bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), the HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311+G(d)* level of theory. mdpi.com

ParameterEnergy (eV)
EHOMO-6.54
ELUMO-2.57

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a significant indicator of a molecule's stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule can be easily excited, indicating higher polarizability and greater chemical reactivity. mdpi.com

For the bromochalcone derivative BBP, the calculated energy gap and other reactivity descriptors are summarized in the table below. mdpi.com The relatively small Egap for BBP (3.97 eV) suggests it is more reactive compared to some other chalcone (B49325) derivatives. mdpi.com

Reactivity DescriptorCalculated Value
Energy Gap (Egap)3.97 eV
Hardness (η)1.78 eV
Softness (σ)0.56 eV

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule, such as an this compound, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery for predicting the binding mode and affinity of a ligand.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This helps in understanding the molecular basis of a drug's activity. For chalcone derivatives, docking studies have been performed against various biological targets, including those for breast cancer and other diseases. nih.govderpharmachemica.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While specific docking studies solely focused on "this compound" are not extensively detailed in the provided context, related studies on brominated chalcones and chalcone derivatives provide valuable insights. For instance, molecular modeling has been used to predict the binding of α-bromo chalcone derivatives to human carbonic anhydrase (hCA) isozymes I and II. researchgate.net Another study performed molecular docking of a brominated chalcone derivative against DNA to evaluate its cytotoxic activity. researchgate.net These studies help in identifying the crucial amino acid residues in the active site of the protein that interact with the chalcone derivative.

Following molecular docking, the strength of the interaction between the ligand and the protein is quantified by calculating the binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol. mdpi.com A more negative value indicates a stronger and more stable interaction. Various scoring functions within docking software are used to estimate this value.

For chalcone derivatives, binding affinities have been calculated for targets like the Estrogen Receptor α, where free energies of binding for some derivatives were found to be in the range of -9.30 to -12.33 kcal/mol. mdpi.com These computational predictions of binding affinity are crucial for prioritizing compounds for further experimental testing in the drug development pipeline. mdpi.com

Conformational Energy Landscape Exploration

The biological activity and reactivity of α-bromochalcones are intrinsically linked to their three-dimensional shape. The molecule is not rigid; rotation around its single bonds gives rise to various conformers, each with a distinct energy. The collection of all possible conformations and their corresponding energies constitutes the conformational energy landscape. Computational methods, particularly Density Functional Theory (DFT), are pivotal in exploring this landscape.

The key flexible bonds in α-bromochalcone are the single bonds connecting the phenyl rings to the propenone backbone and the C-C single bond within the backbone itself. Rotation around these bonds leads to different spatial arrangements of the aromatic rings and the carbonyl group.

s-cis and s-trans Conformers:

A critical aspect of the conformational landscape of chalcones is the existence of s-cis and s-trans isomers, which arise from rotation around the single bond between the carbonyl group and the α-carbon of the enone system. In the s-cis conformation, the carbonyl double bond and the olefinic double bond are on the same side of the connecting single bond, while in the s-trans conformation, they are on opposite sides.

Computational studies on various chalcone derivatives have consistently shown that the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. researchgate.net However, the energy difference is often small enough that both conformers can exist in equilibrium. For α-bromochalcone, the presence of the bromine atom on the α-carbon introduces additional steric and electronic factors that can influence the relative stability of these conformers.

Rotational Barriers of Phenyl Rings:

A typical PES scan for the rotation of a phenyl ring in a chalcone derivative would reveal energy minima corresponding to the most stable, often non-planar, conformations and energy maxima corresponding to transition states where steric clashes are maximized. For instance, a DFT study on the bromochalcone derivative (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one indicated a non-planar molecular conformation. mdpi.com

Illustrative Rotational Energy Profile:

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation Description
02.5Phenyl ring eclipsed with the double bond (steric hindrance)
300.5Near-minimum energy conformation
450.0Minimum energy conformation (non-planar)
600.8Increasing steric strain
903.0Phenyl ring perpendicular to the double bond (transition state)

This is a hypothetical data table for illustrative purposes.

Reaction Pathway Elucidation Through Computational Methods

Computational chemistry provides a powerful lens through which to view the dynamic process of a chemical reaction. By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states and intermediates, and to calculate the activation energies that govern the reaction rate. This is particularly valuable for α-bromochalcones, which can undergo a variety of reactions.

Nucleophilic Addition Reactions:

One of the characteristic reactions of chalcones is nucleophilic addition to the α,β-unsaturated carbonyl system. A nucleophile can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The presence of the electron-withdrawing bromine atom at the α-position can influence the electrophilicity of these sites.

Computational studies can elucidate the preferred reaction pathway by:

Modeling the reactants and the nucleophile.

Locating the transition state structures for both the 1,2- and 1,4-addition pathways.

Calculating the activation energies for each pathway. The pathway with the lower activation energy will be the kinetically favored one.

Calculating the energies of the resulting products to determine the thermodynamically favored product.

Cycloaddition Reactions:

Chalcones can also participate in cycloaddition reactions. A DFT study on the [3+2] cycloaddition reaction between diazopropane (B8614946) and various substituted chalcones has provided insights into the mechanism of such reactions. researchgate.net The study calculated the activation energies for different possible reaction channels and found that the reaction leading to the formation of pyrazole (B372694) derivatives was kinetically favored over the formation of oxadiazoles. researchgate.net This was determined by comparing the Gibbs free energies of activation for the different transition states.

Illustrative Data from a Hypothetical Reaction Pathway Calculation:

The following table presents the kind of data that would be obtained from a computational study of a hypothetical nucleophilic addition to α-bromochalcone, comparing the 1,2- and 1,4-addition pathways.

Parameter1,2-Addition Pathway1,4-Addition Pathway
Reactant Complex Energy (kcal/mol)0.00.0
Transition State Energy (kcal/mol)+15.2+12.8
Activation Energy (kcal/mol) 15.2 12.8
Product Energy (kcal/mol)-8.5-11.0

This is a hypothetical data table for illustrative purposes.

Based on this illustrative data, the 1,4-conjugate addition would be the kinetically favored pathway due to its lower activation energy.

Transition State Theory in Elucidating Reaction Mechanisms:

These computational investigations are grounded in principles like Transition State Theory (TST), which relates the rate of a reaction to the properties of the transition state. wikipedia.org By using computational software to locate the saddle point on the potential energy surface corresponding to the transition state, key thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. These values provide a comprehensive understanding of the reaction kinetics and mechanism. wikipedia.org

Applications of Alpha Bromochalcone and Its Derivatives in Advanced Fields

Building Blocks for Complex Organic Molecules

The chemical structure of alpha-bromochalcone, featuring an electrophilic carbonyl group, a reactive double bond, and a labile bromine atom at the α-position, makes it an exceptionally versatile building block in organic synthesis researchgate.netsmolecule.com. The bromine atom can readily undergo nucleophilic substitution reactions, while the conjugated system participates in various addition and cycloaddition reactions. These properties enable chemists to construct more elaborate molecular architectures, serving as a foundation for synthesizing diverse chemical entities with potential biological and material applications.

Precursors for Heterocyclic Systems and Natural Product Scaffolds

This compound and its derivatives are highly valued for their ability to serve as precursors for a broad spectrum of heterocyclic compounds, many of which are core structures in biologically active molecules and natural products.

Synthesis of Pyrazoles and Pyrazoline Derivatives

Chalcones, and particularly their α,β-dibrominated counterparts, are well-established synthons for the construction of pyrazole (B372694) and pyrazoline rings researchgate.netscispace.comscispace.comresearchgate.net. The reaction typically involves the condensation of these precursors with hydrazine (B178648) derivatives. For instance, α,β-dibromoketones, readily prepared from chalcones, react with thiosemicarbazide (B42300) to yield pyrazole derivatives researchgate.netscispace.com. Similarly, chalcones themselves can be cyclized with hydrazine hydrate (B1144303) to form pyrazolines, which can then be dehydrogenated to pyrazoles researchgate.netrdd.edu.iquomustansiriyah.edu.iq. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones and Hydrazine

Chalcone (B49325) PrecursorHydrazine DerivativeReaction ConditionsProduct TypeYield (%)Citation
4,4'-difluorochalcone (B11334)Hydrazine derivativesCondensationPyrazoleVaries researchgate.net
α-bromo-thienyl-styryl ketoneThiosemicarbazideBenzene, reflux, triethylamine (B128534)/ethylenediaminePyrazole derivativeGood scispace.com
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-oneHydrazine hydrateBase catalyzed cyclization2-PyrazolineCharacterized rdd.edu.iquomustansiriyah.edu.iq
Aryl/indolyl substituted chalconesAryl hydrazidesMichael addition-cyclizationPyrazole scaffoldsVaries nih.gov

Formation of Pyridine (B92270) and Dihydronaphthalene Derivatives

Alpha-bromochalcones have proven instrumental in the synthesis of valuable carbocyclic frameworks, notably dihydronaphthalenes and, to a lesser extent, pyridines. A prominent method for dihydronaphthalene synthesis involves the visible light photoredox-catalyzed reaction between α-bromochalcones and other chalcones rsc.orggpgcpurola.ac.inrsc.org. This process generates α-keto vinyl radicals from the α-bromochalcones, which then undergo intramolecular cyclization followed by oxidation to yield the dihydronaphthalene scaffold. This methodology offers a mild and efficient route to these structures, which are found in numerous medicinal compounds rsc.orggpgcpurola.ac.in. Additionally, α,β-chalcone dibromides have been reported as precursors for pyridine derivatives researchgate.net.

Table 2: Synthesis of Dihydronaphthalene Derivatives via Photoredox Catalysis

α-Bromochalcone DerivativeChalcone DerivativePhotocatalystSolventConditionsYield (%)Citation
α-Bromochalcone (general)Chalcone (general)fac-Ir(ppy)₃DMSO450 nm LEDsModerate to High rsc.orggpgcpurola.ac.inrsc.orgrsc.org
α-Bromochalcones (2b–2e)Chalcones (1b–1n)fac-Ir(ppy)₃DMSO450 nm LEDsModerate to High gpgcpurola.ac.inrsc.org
α-Bromochalcone (6)Chalcones (1)fac-Ir(ppy)₃DMSO450 nm LEDs48-72% rsc.org

Access to Thiazole (B1198619) and Pyrrole (B145914) Derivatives

The synthetic utility of α-bromochalcones extends to the formation of thiazole and pyrrole derivatives. For instance, reactions involving α-bromochalcones and pyrrole derivatives under specific conditions have been shown to yield pyrrole-containing products nih.govfrontiersin.org. While direct synthesis of thiazoles from α-bromochalcones is less commonly reported, chalcones bearing thiazole moieties have been synthesized and subsequently converted into pyrazoline derivatives, highlighting the interplay between these heterocyclic systems and chalcone chemistry researchgate.net.

Synthesis of Urundeuvine Scaffold

A notable application of α-bromochalcones is in the direct synthesis of the urundeuvine scaffold, a structural motif found in various natural products with significant biological activities rsc.orggpgcpurola.ac.inrsc.org. Researchers have developed a visible light photoredox-catalyzed protocol where α-bromochalcones react with other chalcones to form dihydronaphthalenes, which are then oxidized to afford derivatives of the urundeuvine scaffold. This method provides access to these complex natural product structures from readily available starting materials, bypassing the need for isolation from natural sources rsc.orggpgcpurola.ac.inrsc.org.

Materials Science Applications

Beyond its role in synthesizing complex organic molecules and heterocycles, this compound and its derivatives are being investigated for their potential in materials science. Their conjugated systems and the presence of functional groups like bromine can be exploited to develop materials with specific optical and electronic properties smolecule.com. Potential applications include their use as precursors for fluorescent dyes, which are valuable in biological imaging and diagnostics, and for nonlinear optical materials, which are crucial in photonics and optoelectronics .

List of Compounds Mentioned:

this compound

Chalcones

α,β-Dibromochalcones

Pyrazoles

Pyrazolines

Pyridines

Dihydronaphthalenes

Thiazoles

Pyrroles

Urundeuvine scaffold

α-keto vinyl radicals

Benzylic radicals

α-Bromothienyl-styryl ketone

4,4'-difluorochalcone

(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one

α-Bromochalcones (2b–2e)

Chalcones (1b–1n)

α-Bromochalcone (6)

Chalcones (1)

Q & A

Q. How can researchers design robust controls to mitigate confounding variables in α-Bromochalcone studies?

  • Methodological Answer : Include vehicle controls (DMSO) and sham-treated cohorts. For biological assays, use isogenic cell lines (e.g., CRISPR-edited) to control for genetic variability. Blinded data analysis reduces observer bias .

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